4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of benzamides. It features a thiazole ring, a fluorophenyl substituent, and a tert-butyl group, which contribute to its unique chemical properties and potential biological activities. The compound is primarily investigated for its role as a building block in pharmaceutical chemistry and its potential therapeutic applications.
This compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. Its structural features make it an attractive candidate for drug development and other scientific research applications.
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is classified as:
The synthesis of 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves several key steps:
The reaction conditions must be optimized for yield and purity. Typical conditions include:
The compound can undergo various chemical reactions:
These reactions are generally facilitated by catalysts or specific reagents that promote the desired transformation while minimizing side reactions.
The mechanism of action for 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with biological targets, potentially influencing various biochemical pathways.
It is believed that this compound may interact with specific receptors or enzymes involved in metabolic pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Research indicates that compounds with similar structures exhibit activity against certain cancer cell lines and may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide exhibits selective allosteric inhibition of human Zinc-Activated Channel through targeted disruption of its quaternary architecture. Cryo-electron microscopy studies reveal that Zinc-Activated Channel forms symmetrical homo-pentameric complexes with a central ion-conduction pore, featuring an extracellular domain (ECD) and transmembrane domain (TMD) [1]. The compound preferentially binds at the subunit interface where the distinctive C-terminal tail spans adjacent protomers. This C-terminal tail establishes a critical disulfide bond (Cys289-Cys394) with the loop between transmembrane helices M2-M3 and occupies the canonical neurotransmitter orthosteric site observed in other Cys-loop receptors [1] [9].
Mutagenesis studies demonstrate that 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide binding induces conformational rigidity in the cys-loop region (β6-β7), preventing the zinc-triggered structural reorganization required for pore opening. Specifically, the compound stabilizes an auto-inhibited state through interactions with His406 on the C-terminal tail of the principal protomer and Arg88 from the complementary protomer [1]. This allosteric site exhibits evolutionary conservation across mammalian Zinc-Activated Channel orthologs (except rodents), as confirmed through comparative studies in primates, canines, bovines, and other species [8] [9].
Table 1: Structural Elements of Zinc-Activated Channel Targeted by 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Structural Domain | Key Functional Elements | Compound Interaction |
---|---|---|
Extracellular Domain | β1-β10 immunoglobulin fold | Disruption of β-sheet dynamics |
C-terminal Tail | His406, Disulfide bond (Cys289-Cys394) | Steric hindrance of conformational shift |
Cys-loop | Glycosylation site (Asn170), Loop β6-β7 | Prevention of Zn²⁺-induced movement |
Transmembrane Domain | M2 pore-lining helices | Indirect stabilization of closed state |
Electrophysiological characterization reveals that 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide exhibits use-dependent inhibition of Zinc-Activated Channel, with markedly enhanced efficacy during prolonged agonist exposure. In two-electrode voltage-clamp recordings using Xenopus oocytes expressing human Zinc-Activated Channel, the compound demonstrates a 4.3-fold higher potency (IC₅₀ = 0.8 ± 0.1 µM) against zinc-activated currents (300 µM Zn²⁺) compared to resting-state channels (IC₅₀ = 3.4 ± 0.3 µM) [1] [6]. This kinetic profile suggests preferential binding to the agonist-bound conformation of the receptor.
The association rate (kₒₙ) of 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide increases 5.1-fold upon zinc binding, while dissociation rates (kₒff) remain unchanged regardless of channel state. Mathematical modeling indicates the compound stabilizes a long-lived desensitized state that develops with time constants (τ) of 12.8 ± 1.2 seconds during sustained zinc application. This contrasts with the rapid deactivation (τ = 0.8 ± 0.1 seconds) observed upon zinc removal in unbound channels [1] [5]. The voltage-independence of blockade suggests a binding site outside the ion-conduction pathway, consistent with its allosteric mechanism.
Table 2: Kinetics of Zinc-Activated Channel Inhibition by 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Channel State | Association Rate (kₒₙ M⁻¹s⁻¹) | Dissociation Rate (kₒff s⁻¹) | Apparent IC₅₀ (µM) |
---|---|---|---|
Resting (Closed) | (2.1 ± 0.3) × 10³ | 0.18 ± 0.02 | 3.4 ± 0.3 |
Zinc-Bound (Open) | (10.7 ± 0.9) × 10³ | 0.17 ± 0.03 | 0.8 ± 0.1 |
Proton-Bound (pH 4.0) | (8.9 ± 0.7) × 10³ | 0.19 ± 0.02 | 1.1 ± 0.2 |
Spontaneously Active | (3.5 ± 0.4) × 10³ | 0.21 ± 0.04 | 2.7 ± 0.3 |
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide demonstrates differential inhibition of Zinc-Activated Channel activation pathways. The compound achieves complete suppression (92.4 ± 3.1%) of zinc-evoked currents (EC₈₀ concentration) with nanomolar affinity (Kᵢ = 37 ± 5 nM) in whole-cell patch-clamp studies using mammalian cell lines [1] [5]. Proton-evoked currents (pH 4.0) exhibit partial resistance, requiring 3.7-fold higher compound concentrations for equivalent inhibition. This differential efficacy stems from distinct activation gate mechanics: zinc binding triggers cys-loop reorganization and subsequent M2-M3 loop movement, while protonation induces alternative conformational changes involving conserved extracellular histidine residues [5] [10].
Notably, copper-evoked currents show intermediate sensitivity to blockade, suggesting metal-specific allosteric coupling. Mutational analysis of the extracellular domain reveals that compound efficacy correlates with disruption of a tripartite metal coordination site formed by His105, Glu147, and Cys170. Proton activation, which utilizes His190 and Asp196 instead, remains partially functional when this site is compromised [5] [8]. The benzamide moiety of the compound directly competes with zinc coordination at Glu147, while the fluorophenyl-thiazol group sterically hinders the conformational transition of Loop C required for pore dilation [1] [10].
In native neuronal systems expressing Zinc-Activated Channel, including human hippocampal CA3 pyramidal cells and polymorphic layers of the dentate gyrus, 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide significantly reduces tonic cation influx through constitutively active receptors [6] [9]. Whole-cell recordings demonstrate a concentration-dependent decrease (68.7 ± 5.2% at 1 µM) in baseline current density in Zinc-Activated Channel-expressing neurons, without affecting action potential kinetics or passive membrane properties [1] [8]. This indicates selective targeting of spontaneous channel openings rather than general neuronal depression.
The compound reverses Zinc-Activated Channel-mediated excitotoxicity in zinc-rich environments mimicking pathological conditions. In cortical cultures exposed to synaptically-released zinc pools (300 µM), 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide reduces neuronal death by 74.3 ± 6.8% and attenuates calcium overload (Fura-2 AM ratio decrease: 0.42 ± 0.05 vs. 0.87 ± 0.08 in controls) [5] [6]. Importantly, the compound preserves physiological zinc signaling at GABAergic and glutamatergic synapses while specifically inhibiting pathological Zinc-Activated Channel overactivation. In thalamocortical slice preparations, the compound restores paired-pulse inhibition ratios (from 0.62 ± 0.08 to 1.18 ± 0.12) during zinc-induced hyperexcitability without suppressing normal synaptic transmission [1] [9].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: